2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol
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Overview
Description
2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol is a chemical compound characterized by the presence of a trimethoxyphenyl group and a phenol group connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-aminophenol. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in 2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy groups on the trimethoxyphenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted phenols and ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trimethoxyphenyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol.
2-Aminophenol: Another precursor used in the synthesis.
2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}acetic acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its combination of a trimethoxyphenyl group and a phenol group, which imparts distinct chemical and biological properties
Properties
CAS No. |
114365-75-2 |
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Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C16H17NO4/c1-19-14-8-11(9-15(20-2)16(14)21-3)10-17-12-6-4-5-7-13(12)18/h4-10,18H,1-3H3 |
InChI Key |
ANIAFHGXDQETNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=CC=CC=C2O |
Origin of Product |
United States |
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